7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Click chemistry Bioconjugation Chemical biology tool compounds

Problem: Most commercial pyrimido[4,5-d]oxazine analogs lack either a clickable alkyne or an oxidizable sulfur handle-never both. Solution: CAS 1253792-66-3 uniquely combines an N1-propargyl group for CuAAC bioconjugation with a 7-methylthio group for sulfoxide/sulfone SAR. • Dual orthogonal handles: terminal alkyne for click chemistry + oxidizable methylthio for systematic SAR • MW 249.25 (lead-like); lighter than benzyl/isopentyl analogs • ≥98% purity from ISO-certified suppliers; minimal incoming QC for GLP-adjacent workflows.

Molecular Formula C10H7N3O3S
Molecular Weight 249.244
CAS No. 1253792-66-3
Cat. No. B595634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione
CAS1253792-66-3
Synonyms7-(methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Molecular FormulaC10H7N3O3S
Molecular Weight249.244
Structural Identifiers
SMILESCSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC#C
InChIInChI=1S/C10H7N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h1,5H,4H2,2H3
InChIKeyBKHWZERISSTGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Supplier Landscape


7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione (CAS 1253792-66-3; molecular formula C₁₀H₇N₃O₃S; molecular weight 249.25 g/mol) is a heterocyclic compound belonging to the pyrimido[4,5-d][1,3]oxazine-2,4-dione class, featuring a fused bicyclic core with a 7-methylthio substituent and an N1-propargyl group . The compound is currently listed across multiple commercial supplier catalogs (e.g., BenchChem Cat. B595634, Novachemistry Cat. NVC081147, MolCore) at purities typically ≥95% or NLT 98% and is marketed exclusively for research use only, not for human or veterinary application . The pyrimido[4,5-d][1,3]oxazine scaffold has been explored in kinase inhibitor programs (BTK, EGFR, RSK4) and GPR119 agonist development, indicating that the core architecture is a privileged structure in medicinal chemistry, though published quantitative pharmacological data specific to CAS 1253792-66-3 remain absent from the peer-reviewed primary literature as of the search date [1][2][3].

1
Click-chemistry probe synthesis via terminal alkyne (CuAAC)
2
Oxidation-state SAR exploration at C7 (sulfoxide/sulfone)
3
Lead-like fragment library inclusion (low MW scaffold)

Why This Compound Cannot Be Replaced by Close Analogs


Within the pyrimido[4,5-d][1,3]oxazine-2,4-dione family, both the N1 substituent and the 7-position group independently govern synthetic utility and potential biological target engagement. Replacing the N1-propargyl group with an allyl, benzyl, isopentyl, 2-methoxyethyl, or phenyl substituent—all commercially available close analogs —eliminates the terminal alkyne functionality required for copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation and click-chemistry derivatization strategies . Conversely, substituting the 7-methylthio group with a 7-phenyl group (CAS 1253790-88-3) removes the oxidizable sulfur handle that can be elaborated to sulfoxide or sulfone derivatives for structure-activity relationship (SAR) exploration . Because peer-reviewed pharmacological head-to-head data are absent for this compound series, the primary driver of compound selection shifts from biological potency differentiation to chemical differentiation: the unique combination of a propargyl handle at N1 and a methylthio group at C7 within the same molecule is not replicated in any single commercially cataloged analog, making CAS 1253792-66-3 irreplaceable for workflows that require both functionalities simultaneously .

Replacing N1-propargyl with allyl, benzyl, or phenyl removes the terminal alkyne, eliminating CuAAC click-chemistry capability entirely
Switching C7 methylthio to phenyl (CAS 1253790-88-3) deletes the oxidizable sulfur center, blocking sulfoxide/sulfone derivatization pathways

Quantitative Differentiation vs. Commercial Analogs


N1 Substituent Defines Click-Chemistry Competence

The target compound bears an N1-propargyl group (terminal alkyne), enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, probe synthesis, or library derivatization. Among six closely related 7-methylthio-substituted analogs cataloged by Novachemistry—N1-propargyl (target, CAS 1253792-66-3), N1-allyl (CAS 1253791-06-8), N1-benzyl (CAS 686267-35-6), N1-phenyl (CAS 1253789-66-0), N1-isopentyl (CAS 1186049-75-1), and N1-(2-methoxyethyl) (CAS 76360-93-5)—the propargyl variant is the only analog possessing a terminal alkyne capable of CuAAC reactivity . The N1-allyl analog contains an alkene rather than an alkyne, precluding azide-alkyne cycloaddition; the N1-benzyl, N1-phenyl, N1-isopentyl, and N1-(2-methoxyethyl) analogs lack unsaturated carbon-carbon bonds entirely at the N1 position .

Click competence
Data to verify
Target (N1-propargyl): CuAAC-competent
5 analogs (allyl, benzyl, phenyl, isopentyl, 2-methoxyethyl): no terminal alkyne
Only compound in class enabling click-chemistry bioconjugation
Structural catalog comparison, supplier data
Click chemistry Bioconjugation Chemical biology tool compounds

C7 Substituent Governs Oxidative Derivatization Potential

The 7-methylthio group (–SCH₃) in the target compound is amenable to controlled oxidation to sulfoxide (–SOCH₃) and sulfone (–SO₂CH₃) derivatives, providing a systematic route to modulate electronic properties, hydrogen-bonding capacity, and metabolic stability . In contrast, the directly analogous 7-phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione (CAS 1253790-88-3, molecular weight 279.25 g/mol) bears a 7-phenyl substituent that lacks an oxidizable sulfur center, eliminating this entire dimension of chemical diversification . The two compounds share the identical N1-propargyl handle and pyrimido[4,5-d][1,3]oxazine-2,4-dione core, with the sole structural difference being the C7 substituent (methylthio vs. phenyl), enabling a clean attribution of any differential chemical or biological properties to this single structural variable .

Oxidation handle
Data to verify
Target (7-SCH₃): 2 oxidative states (sulfoxide, sulfone)
7-phenyl analog: 0 oxidative states
Enables systematic oxidation-state SAR at C7
Direct comparator: CAS 1253790-88-3
Sulfur oxidation chemistry Sulfoxide/sulfone SAR Prodrug design

Supplier-Certified Purity and ISO Compliance

MolCore supplies CAS 1253792-66-3 at a certified purity of NLT 98% (no less than 98%) under an ISO-certified quality system suitable for global pharmaceutical R&D and quality control applications . By comparison, other vendors list the compound at ≥95% purity (e.g., BenchChem, Beyotime for related analogs) . While absolute purity differences between 95% and 98% may appear modest, the NLT 98% specification with ISO certification provides documented quality assurance that is relevant for laboratories operating under GLP or GMP-adjacent environments where supplier qualification and batch-to-batch consistency documentation are procurement prerequisites.

Purity & ISO
Supplier review
NLT 98% purity, ISO-certified (MolCore)
vs ≥95% typical for analogs
Reduces re-purification burden in regulated R&D
Supplier specification; verify batch CoA
Analytical quality control Procurement specification ISO-certified supply chain

Molecular Weight Advantage for Screening Libraries

The target compound has a molecular weight of 249.25 g/mol, placing it within the lower range of lead-like chemical space (commonly defined as MW ≤ 350 g/mol) . Among the closest commercially available analogs that retain the pyrimido[4,5-d][1,3]oxazine-2,4-dione core, the N1-benzyl-7-methylthio analog (CAS 686267-35-6) has a molecular weight of 301.32 g/mol (21% heavier), the 7-phenyl-N1-propargyl analog (CAS 1253790-88-3) has a molecular weight of 279.25 g/mol (12% heavier), and the N1-isopentyl-7-methylthio analog (CAS 1186049-75-1) has a molecular weight of 281.33 g/mol (13% heavier) . Lower molecular weight correlates with improved ligand efficiency metrics and reduced complexity in fragment-based screening cascades .

Molecular weight
Data to verify
249.25 g/mol
~17% lighter vs N1-benzyl analog (301.32)
Favorable for lead-like/fragment library inclusion
Supplier-reported MW; structural analogs heavier
Fragment-based drug discovery Lead-likeness HTS library design

High-Value Research Application Scenarios


Click-Chemistry-Enabled Probe Synthesis

The terminal alkyne at the N1-propargyl position enables CuAAC conjugation to azide-bearing fluorophores, biotin, or affinity tags without requiring additional linker installation steps. This makes CAS 1253792-66-3 uniquely suitable among 7-methylthio-pyrimido[4,5-d][1,3]oxazine-2,4-dione analogs for target-engagement studies, cellular imaging probe construction, or PROTAC linker attachment in chemical biology campaigns .

Oxidation-State SAR Around the C7 Sulfur Center

The methylthio group can be systematically oxidized to the corresponding sulfoxide and sulfone using hydrogen peroxide or m-chloroperbenzoic acid under mild conditions, enabling systematic exploration of how sulfur oxidation state affects potency, solubility, and metabolic stability within a constant pyrimido[4,5-d][1,3]oxazine-2,4-dione scaffold. This derivatization approach is not accessible with the 7-phenyl analog (CAS 1253790-88-3) .

Fragment-Based and Lead-Like Library Inclusion

With a molecular weight of 249.25 g/mol, the compound falls within lead-like chemical space and is substantially lighter than the N1-benzyl (301.32 g/mol), N1-isopentyl (281.33 g/mol), and 7-phenyl (279.25 g/mol) analogs. Procurement for fragment-based or lead-like screening libraries where molecular weight cutoffs are enforced (e.g., MW < 300) may favor this compound over heavier alternatives while preserving the pyrimido[4,5-d][1,3]oxazine-2,4-dione pharmacophore .

Regulated R&D Requiring ISO-Certified Supply

The availability of this compound at NLT 98% purity through an ISO-certified supplier (MolCore) meets the documentation and quality-assurance requirements of GLP and GMP-adjacent research environments, reducing the need for incoming quality control re-testing and re-purification that may be necessary with lower-specification (≥95%) material from alternative vendors .

Application
Selection Property
Validation Focus
Click-chemistry probe synthesis
Terminal alkyne functionality at N1
CuAAC reactivity confirmation
Oxidation-state SAR at C7
Oxidizable methylthio handle
Sulfoxide/sulfone derivatization yield
Fragment-based library inclusion
Low molecular weight scaffold (
MW and ligand efficiency metrics
Regulated R&D supply
ISO-certified high-purity specification
Supplier qualification and batch consistency
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